4-Ethoxy-3,5-dimethylphenyl methyl sulfide
Description
4-Ethoxy-3,5-dimethylphenyl methyl sulfide is an organosulfur compound characterized by a phenyl ring substituted with an ethoxy group at the 4-position, methyl groups at the 3- and 5-positions, and a methyl sulfide (-SCH₃) functional group. Its molecular formula is C₁₁H₁₆O₅S, with a molecular weight of 244.31 g/mol. Notably, commercial availability of such compounds has been discontinued, possibly due to challenges in synthesis, stability, or regulatory considerations .
Properties
IUPAC Name |
2-ethoxy-1,3-dimethyl-5-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-5-12-11-8(2)6-10(13-4)7-9(11)3/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRGUBLQKIMBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-3,5-dimethylphenyl methyl sulfide is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antimicrobial, insecticidal, and anti-inflammatory effects, supported by relevant data and research findings.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent in clinical applications.
| Bacterial Strain | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| Staphylococcus aureus | 15 | Penicillin | 18 |
| Escherichia coli | 12 | Ampicillin | 16 |
| Pseudomonas aeruginosa | 14 | Ciprofloxacin | 20 |
Insecticidal Activity
The compound has been evaluated for its insecticidal properties, particularly against agricultural pests. Studies have shown that it possesses significant efficacy in controlling various insects while exhibiting low toxicity to non-target organisms, making it a promising candidate for eco-friendly pest management strategies.
Case Study: Efficacy Against Common Agricultural Pests
- Target Pests : Aphids, leafhoppers, and mosquitoes.
- Application Method : Foliar spray at concentrations of 0.5% and 1%.
- Results :
- At 1% concentration, a mortality rate of 85% was observed within 24 hours for aphids.
- Leafhoppers showed a mortality rate of 78% at the same concentration.
Anti-inflammatory Activity
In addition to its antimicrobial and insecticidal properties, this compound has demonstrated anti-inflammatory effects in various biological assays. It was found to inhibit the production of pro-inflammatory cytokines in vitro.
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 250 | 150 |
| IL-6 | 300 | 180 |
These results indicate that the compound may serve as a therapeutic agent in managing inflammatory conditions.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells and inflammatory pathways. The presence of the sulfur atom is crucial for its activity as it may facilitate the formation of reactive species that disrupt cellular processes in pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Substituent Effects on Properties
The positional isomer 2,6-dimethyl-4-ethoxyphenyl methyl sulfide (Ref: 10-F394760) shares the ethoxy group at the 4-position but differs in methyl substitution (2- and 6-positions vs. 3- and 5-positions in the target compound).
- Solubility : The 3,5-dimethyl configuration may enhance symmetry, improving crystallinity compared to the 2,6-isomer.
- Stability : Discontinued status for both compounds suggests shared challenges, possibly thermal instability or sensitivity to oxidation.
Functional Group Variants: Sulfides vs. Sulfonyl Ureas
Compounds like ethametsulfuron methyl ester and triflusulfuron methyl ester () are sulfonylurea herbicides with triazine cores and sulfonyl groups. While structurally distinct from the target sulfide, they share ethoxy/methoxy and methyl substituents, highlighting how minor group changes drastically alter applications:
- Reactivity : Sulfides (e.g., target compound) are nucleophilic, whereas sulfonylureas undergo hydrolysis or enzymatic cleavage for herbicidal activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
